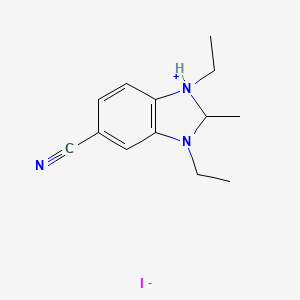
5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diethyl-2-methylbenzimidazole with cyanogen bromide in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets. The cyano group and the benzimidazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diethyl-2-methylbenzimidazole: Lacks the cyano group and iodide ion, resulting in different chemical properties.
5-Cyano-1,3-dimethyl-2-methylbenzimidazole: Similar structure but with different alkyl groups, leading to variations in biological activity.
1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to the presence of both the cyano group and the iodide ion.
Propiedades
Número CAS |
24351-13-1 |
|---|---|
Fórmula molecular |
C13H18IN3 |
Peso molecular |
343.21 g/mol |
Nombre IUPAC |
1,3-diethyl-2-methyl-1,2-dihydrobenzimidazol-1-ium-5-carbonitrile;iodide |
InChI |
InChI=1S/C13H17N3.HI/c1-4-15-10(3)16(5-2)13-8-11(9-14)6-7-12(13)15;/h6-8,10H,4-5H2,1-3H3;1H |
Clave InChI |
MLQPIOKHJJFBRM-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+]1C(N(C2=C1C=CC(=C2)C#N)CC)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14686689.png)

![4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate](/img/structure/B14686713.png)


![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)

![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)




![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
